molecular formula C27H21N3O4S B2473623 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477500-16-6

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2473623
CAS No.: 477500-16-6
M. Wt: 483.54
InChI Key: FAMOXCKYRBPMSE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the cyclization of 2-aminophenol with various substituted anilines under specific conditions. One common method involves the use of a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane at reflux temperature to achieve the desired benzoxazole core .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h2-18H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOXCKYRBPMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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